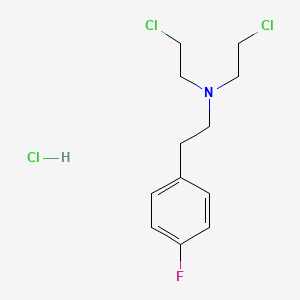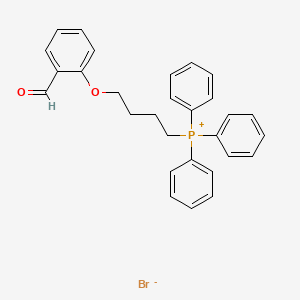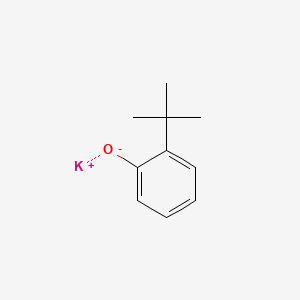
Potassium o-tert-butylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium o-tert-butylphenolate is an organic compound with the molecular formula C10H13KO. It is a potassium salt of o-tert-butylphenol, characterized by the presence of a tert-butyl group attached to the ortho position of the phenol ring. This compound is known for its strong basicity and is widely used in organic synthesis as a reagent and catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium o-tert-butylphenolate is typically prepared by the reaction of o-tert-butylphenol with potassium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The process involves the deprotonation of the phenol group by potassium hydroxide, resulting in the formation of the potassium salt.
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified by crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium o-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It participates in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Potassium o-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and acylation.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the preparation of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It serves as a catalyst in polymerization reactions and as a stabilizer in the production of certain polymers.
Wirkmechanismus
The mechanism of action of potassium o-tert-butylphenolate primarily involves its strong basicity and nucleophilicity. The phenolate ion can deprotonate weak acids and participate in nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways:
Deprotonation: The phenolate ion deprotonates weak acids, forming phenolic derivatives.
Nucleophilic Substitution: The phenolate ion attacks electrophilic centers, leading to the formation of substituted phenolic compounds.
Vergleich Mit ähnlichen Verbindungen
Potassium tert-butoxide: A strong base used in organic synthesis, similar in reactivity but lacks the phenolic structure.
Sodium o-tert-butylphenolate: Similar in structure and reactivity but with sodium as the counterion.
Potassium phenolate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Uniqueness: Potassium o-tert-butylphenolate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring strong bases and nucleophiles.
Eigenschaften
CAS-Nummer |
41769-06-6 |
|---|---|
Molekularformel |
C10H13KO |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
potassium;2-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7,11H,1-3H3;/q;+1/p-1 |
InChI-Schlüssel |
MJJRTHQWOQIYOB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


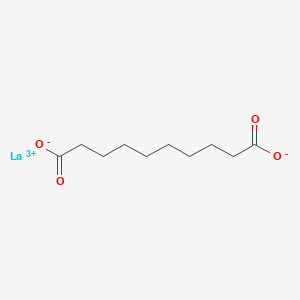
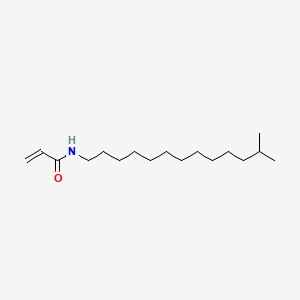

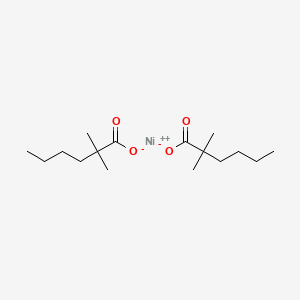

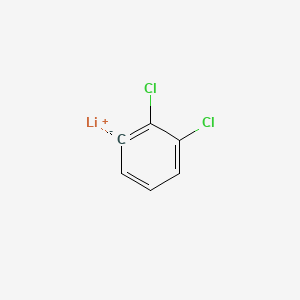
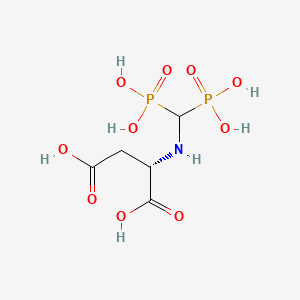
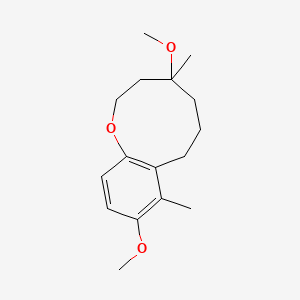
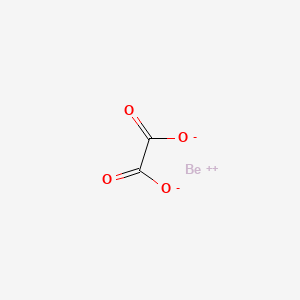
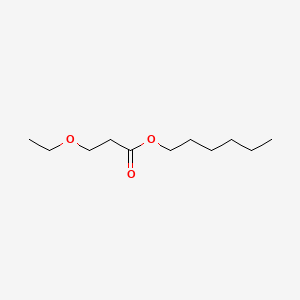
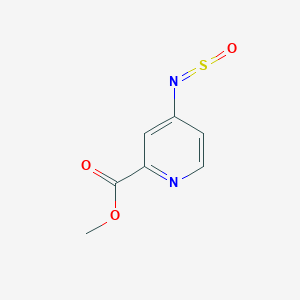
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
